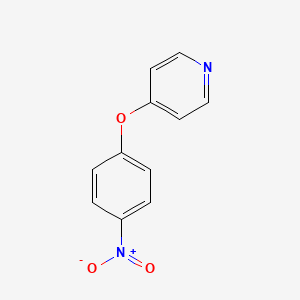

4-(4-Nitrophenoxy)pyridine

Description

Overview of Pyridine-Based Heterocycles in Medicinal Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. nist.gov It is an isostere of benzene (B151609) and is a fundamental component in over 7000 existing drug molecules. smolecule.com The presence of the nitrogen atom in the pyridine ring imparts unique properties compared to its carbocyclic analog, benzene. nih.gov This nitrogen atom can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets like enzymes and receptors, and it can enhance the pharmacokinetic properties of drug candidates. nih.gov

The versatility of the pyridine nucleus allows it to be a key component in a wide array of approved drugs with diverse therapeutic applications. google.com These include treatments for tuberculosis (isoniazid), cancer (abiraterone), and Alzheimer's disease (tacrine). nih.govgoogle.com The incorporation of a pyridine motif into a molecule can lead to significant improvements in biological potency, metabolic stability, and permeability. nih.gov For instance, the replacement of a phenyl ring with a pyridine ring in certain compounds has been shown to increase biological potency by over 500 times. nih.gov The continued exploration of pyridine-based structures underscores their immense value and future potential in the development of new pharmaceuticals. nist.govsmolecule.com

The nitrophenoxy group is another functional moiety of considerable interest in the design of bioactive compounds. The nitro group (NO₂) is a powerful electron-withdrawing group that can significantly influence a molecule's chemical reactivity and biological activity. fluorochem.co.uk Aromatic nitro compounds are a broad class of molecules that exhibit a wide spectrum of biological effects, including antibacterial, antifungal, and anticancer properties. prepchem.com

The presence of a nitrophenoxy group within a molecule can introduce or enhance its interaction with biological targets. cymitquimica.comontosight.ai For example, compounds containing this moiety are investigated for their potential as enzyme inhibitors or as modulators of specific biological pathways. ontosight.ai The nitro group itself can be a crucial part of a compound's mechanism of action; in some cases, it is bio-reduced to form a nitro anion radical, a key step in the activity of certain antimicrobial agents. prepchem.com Furthermore, the nitrophenoxy structure can serve as a valuable synthetic handle. The nitro group can be chemically reduced to an amino group, providing a route to new derivatives with different biological profiles. This synthetic flexibility makes the nitrophenoxy moiety a strategic component in the design of intermediates for medicinal and agrochemical research. cymitquimica.com

Significance of Pyridine Scaffolds in Drug Discovery

Structural Framework and Synthetic Utility of 4-(4-Nitrophenoxy)pyridine

The compound this compound is a heterocyclic compound that integrates the key features of both a pyridine ring and a nitrophenoxy group. Its structure consists of a pyridine ring linked at the 4-position to a 4-nitrophenyl group through an ether linkage (-O-).

The systematic IUPAC name for this compound is this compound. sigmaaldrich.com Its chemical structure is foundational to its reactivity and utility in synthesis. The electron-withdrawing nature of the nitrophenoxy group influences the electron density of the pyridine ring, affecting its chemical properties and potential interactions.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4783-83-9 |

| Molecular Formula | C₁₁H₈N₂O₃ |

| InChI Code | 1S/C11H8N2O3/c14-13(15)9-1-5-11(6-2-9)16-10-3-7-12-8-4-10 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

This compound serves as a valuable and versatile intermediate in the field of organic synthesis, particularly for constructing more complex molecules with potential pharmaceutical applications. Its structure contains multiple reactive sites that can be selectively targeted for chemical modification.

A significant application of derivatives of this compound is in the synthesis of kinase inhibitors for cancer therapy. For example, a key intermediate for the multi-kinase inhibitor drug Sorafenib is 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide. The synthesis of this crucial intermediate can be achieved from a starting material like N-methyl(4-chloro-2-pyridyl)formamide and p-nitrophenol, which forms a this compound derivative. google.com This intermediate then undergoes hydrogenation to reduce the nitro group to the required amine, demonstrating the utility of the nitrophenoxy moiety as a masked amino group. google.com

Furthermore, the core structure of this compound is utilized in materials science. Dinitro compounds such as 4-phenyl-2,6-bis[4-(4-nitrophenoxy)phenyl]-pyridine serve as monomers for the synthesis of novel polyimides. researchgate.net These polymers are created by first synthesizing the dinitro compound and then reducing the nitro groups to diamines, which are subsequently polymerized. researchgate.net This highlights the role of the this compound framework in building large, functional macromolecules.

The reactivity of the this compound structure also allows for its use in creating libraries of compounds for biological screening. For instance, new 1,2,4-triazole-3-thiones have been synthesized from isothiocyanato-4-(4-nitrophenoxy)benzene, which is derived from a nitrophenoxy precursor, for evaluation as potential anthelmintic agents. researchgate.net Similarly, novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potential antitubercular agents. researchgate.net These examples underscore the compound's role as a scaffold for generating diverse molecular structures for drug discovery and development programs.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLPFSUCTGPURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659427 | |

| Record name | 4-(4-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4783-83-9 | |

| Record name | 4-(4-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 4-(4-Nitrophenoxy)pyridine

The construction of the this compound scaffold is predominantly accomplished through nucleophilic aromatic substitution, with considerations for convergent and divergent approaches to build molecular complexity.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of this compound and its derivatives. vapourtec.com This reaction typically involves the displacement of a leaving group, such as a halogen, on an electron-deficient pyridine (B92270) ring by a nucleophile. vapourtec.com In the context of this compound synthesis, the key step is the reaction of a substituted pyridine with a nitrophenol derivative.

A common approach involves the reaction of a pyridine precursor bearing a suitable leaving group at the 4-position, such as 4-chloropyridine (B1293800) or 4-fluoropyridine (B1266222), with 4-nitrophenol (B140041) in the presence of a base. nih.gov The electron-withdrawing nitro group on the phenoxy moiety enhances the nucleophilicity of the phenoxide ion, facilitating the substitution reaction. The pyridine ring itself, being electron-deficient, is activated towards nucleophilic attack. vapourtec.com

The reaction conditions for SNAr are crucial for achieving high yields. Typically, a polar aprotic solvent like dimethylformamide (DMF) is used, and the reaction is often heated to facilitate the substitution. nih.gov The choice of base is also critical, with common examples including potassium carbonate. nih.gov

For instance, the synthesis of 4-(4-nitrophenoxy)acetophenone, a related compound, is achieved by reacting 4-hydroxyacetophenone with 1-chloro-4-nitrobenzene (B41953) in DMF with potassium carbonate at reflux. nih.govmdpi.com This highlights the general utility of the SNAr reaction in forming the nitrophenoxy ether linkage.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be employed in the synthesis of this compound and its more complex analogues, offering flexibility in molecular design. wikipedia.orgrsc.org

Conversely, a divergent synthesis starts from a common intermediate that is progressively modified to create a library of related compounds. This strategy is particularly useful for exploring structure-activity relationships by introducing diversity from a central scaffold. For example, starting with this compound, the nitro group can be reduced to an amine, which can then be further functionalized in various ways. smolecule.com Similarly, the pyridine ring can be subjected to further substitutions.

A study on the synthesis of dihydroisoquinoline-1,4-diones demonstrates a strategy that allows for both convergent and divergent access to different products from the same or different starting materials, highlighting the advanced application of these concepts. rsc.org

Precursors and Starting Materials in this compound Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The key starting materials are substituted pyridines and nitrophenol derivatives.

Utilization of Substituted Pyridines

Commonly used pyridine precursors include those with a good leaving group at the 4-position, such as:

4-Halopyridines : 4-chloropyridine and 4-fluoropyridine are frequently employed due to the facility with which the halide can be displaced by a nucleophile. snmjournals.org

Pyridines with other activating groups : The presence of other electron-withdrawing groups on the pyridine ring can further facilitate nucleophilic substitution. vapourtec.com

For the synthesis of more complex derivatives, functionalized pyridines are used. For example, the synthesis of this compound-2-carboxylic acid involves using a pyridine precursor already containing a carboxylic acid group. The synthesis of various multi-substituted pyridines often starts from readily available pyridine derivatives that are then further elaborated. nih.govacs.org

| Pyridine Precursor | Typical Reaction | Reference |

|---|---|---|

| 4-Chloropyridine | Nucleophilic aromatic substitution with 4-nitrophenol | |

| 4-Fluoropyridine | Nucleophilic aromatic substitution with 2-fluoro-4-nitrophenol (B1220534) | snmjournals.org |

| 2-Chloropyridine-4-carboxylic acid | Reaction with 4-nitrophenol to form this compound-2-carboxylic acid | |

| 4-bromo-2-methylpyridine (B16423) | Suzuki-Miyaura coupling with 4-nitrophenylboronic acid | smolecule.com |

Incorporation of Nitrophenol Derivatives

Nitrophenol derivatives are the other key component in the synthesis of this compound. The position of the nitro group and the presence of other substituents on the phenol (B47542) ring are critical for the properties of the final product.

4-Nitrophenol : This is the most direct precursor for the synthesis of the parent compound, this compound.

Substituted 4-Nitrophenols : To create derivatives with specific properties, substituted nitrophenols are used. For example, 2-fluoro-4-nitrophenol is used to synthesize fluorinated analogues which can have altered biological activities or be useful as imaging probes. snmjournals.orgevitachem.com

The synthesis of related compounds often involves the reaction of a nitrophenol derivative with a suitable aromatic partner. For example, the synthesis of 4-(4-nitrophenoxy)acetophenone involves the reaction of 4-hydroxyacetophenone with 1-chloro-4-nitrobenzene. nih.govmdpi.com

| Nitrophenol Derivative | Application in Synthesis | Reference |

|---|---|---|

| 4-Nitrophenol | Direct precursor for the 4-nitrophenoxy moiety | |

| 2-Fluoro-4-nitrophenol | Used to introduce a fluorine atom for modifying properties | snmjournals.orgevitachem.com |

| 4-Nitrothiophenol | Used for the synthesis of thioether analogues | tandfonline.com |

Novel Synthetic Approaches and Methodological Advancements

While classical SNAr reactions remain prevalent, research continues to explore novel and more efficient methods for the synthesis of this compound and its derivatives.

Recent advancements include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. smolecule.com Flow chemistry is another emerging technique that offers advantages over traditional batch processes, particularly for reactions involving volatile or gaseous reagents, and can facilitate easier scale-up and purification. vapourtec.com

Furthermore, the development of new catalytic systems, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provides alternative routes for forming the aryl-aryl or aryl-heteroaryl bond present in some derivatives. smolecule.com For instance, the synthesis of 2-methyl-4-(4-nitrophenyl)pyridine can be achieved by coupling 4-bromo-2-methylpyridine with 4-nitrophenylboronic acid using a palladium catalyst. smolecule.com

Researchers are also developing novel multi-step synthetic sequences to access complex derivatives. For example, a four-step sequence starting from commercially available 5,6-diaminopyridine-3-ol has been used to synthesize a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. d-nb.infonih.gov These advanced methodologies expand the synthetic toolkit available to chemists for the preparation of this important class of compounds.

Catalytic Methods in C-O Coupling Reactions

The formation of the ether linkage in this compound is most commonly accomplished via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The key precursors for this synthesis are typically an activated pyridine ring, such as 4-chloropyridine or 4-bromopyridine, and the nucleophile, 4-nitrophenol.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classic method for the formation of diaryl ethers, utilizing a copper catalyst to couple an aryl halide with an alcohol or phenol. tandfonline.comnih.govacademie-sciences.fr This reaction typically requires high temperatures (100–150°C) and a stoichiometric or near-stoichiometric amount of a copper salt, such as copper(I) iodide (CuI). tandfonline.comacademie-sciences.frsmolecule.comresearchgate.net The reaction is generally performed in the presence of a base, like potassium carbonate (K₂CO₃), to deprotonate the phenol, and a high-boiling polar aprotic solvent, such as dimethylformamide (DMF). smolecule.com While effective, traditional Ullmann conditions can be harsh and sometimes result in lower yields compared to more modern methods. smolecule.com The use of supporting ligands, such as 2-aminopyridine (B139424) 1-oxide or methyl-D-glucopyranoside, can improve the efficiency and yield of copper-catalyzed C-N coupling reactions, a principle that also applies to C-O couplings. tandfonline.com

Palladium-Catalyzed Buchwald-Hartwig Amination: More contemporary approaches often employ palladium catalysts, which have revolutionized cross-coupling chemistry. acs.org The palladium-catalyzed C-O coupling, an analogue of the Buchwald-Hartwig amination, allows for the formation of diaryl ethers under milder conditions and with greater functional group tolerance than traditional Ullmann reactions. tandfonline.comcore.ac.uk These reactions typically use a palladium(0) or palladium(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with a phosphine-based ligand. researchgate.netcore.ac.uk The choice of ligand, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), is crucial for stabilizing the catalytic species and facilitating the reaction. core.ac.ukresearchgate.net The reaction is carried out in the presence of a base (e.g., cesium carbonate, potassium phosphate) and an appropriate solvent, often toluene (B28343) or 1,4-dioxane. researchgate.netcore.ac.uk

The following table summarizes typical conditions for palladium-catalyzed coupling reactions involving chloropyridine derivatives, which serve as a model for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Chloropyridine | Benzoxazole | PdCl(C₃H₅)(dppb) (2) | Cs₂CO₃ | DMF | 150 | 16 | 82 |

| 2-Chloropyridine | 2-n-Propylthiazole | PdCl(C₃H₅)(dppb) (2) | K₂CO₃ | DMF | 150 | 16 | 71 |

| 3-Chloropyridine | Benzoxazole | PdCl(C₃H₅)(dppb) (2) | Cs₂CO₃ | DMF | 150 | 16 | 80 |

| 4-Chloropyridine | Benzoxazole | PdCl(C₃H₅)(dppb) (2) | Cs₂CO₃ | DMF | 150 | 16 | 85 |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. wjarr.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis: One of the most impactful green technologies in organic synthesis is the use of microwave irradiation. orientjchem.orgmdpi.comnih.gov Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, leading to significant reductions in reaction times—often from hours to minutes. wjarr.comorientjchem.org This increased efficiency can also lead to higher product yields and improved purity, reducing the need for extensive purification steps. smolecule.comwjarr.com The use of sealed vessels in microwave reactors prevents the release of volatile organic solvents and eliminates the need for water-cooled reflux condensers, thus conserving resources. wjarr.com For instance, palladium-catalyzed coupling reactions have been successfully performed under microwave irradiation to produce pyrimidine (B1678525) derivatives with high yields in a fraction of the time required by conventional heating. core.ac.uk

The table below illustrates the significant advantages of microwave-assisted synthesis (MWAS) compared to conventional heating for the preparation of related furo[3,4-b]pyridine derivatives.

| Product | Method | Time | Yield (%) |

|---|---|---|---|

| IIIa (R=H) | Conventional | 12 h | 75 |

| MWAS | 10 min | 82 | |

| IIIc (R=4-NO₂) | Conventional | 12 h | 80 |

| MWAS | 10 min | 85 | |

| IIId (R=4-Cl) | Conventional | 14 h | 78 |

| MWAS | 10 min | 85 |

Other Green Approaches: Beyond microwave technology, other green chemistry principles are relevant to the synthesis of this compound. The development of metal-free coupling reactions, which may use visible light or alternative activating agents, avoids the use of expensive and potentially toxic heavy metals. researchgate.net Furthermore, the use of environmentally friendly solvents, such as water, ethanol (B145695), or deep eutectic solvents, in place of hazardous options like DMF, is a key consideration. tandfonline.comnih.gov The design of highly active, stable, and recyclable catalysts, such as copper(I) supported on a polymer resin, also contributes to a more sustainable synthetic process by minimizing waste and catalyst consumption. mdpi.com

Derivatization and Structural Modifications of 4 4 Nitrophenoxy Pyridine

Synthesis of Imidazopyridine Derivatives Incorporating 4-(4-Nitrophenoxy)pyridine Moiety

A significant area of research has been the incorporation of the this compound moiety into the imidazo[4,5-b]pyridine scaffold. researchgate.netnih.govresearchgate.net This process results in complex molecules that merge the structural features of both heterocyclic systems. The synthesis is achieved through a carefully designed sequence of reactions, culminating in the introduction of a wide range of substituents. researchgate.net

The construction of the core 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine structure is not a trivial one-step process but rather a multi-step sequence that begins with commercially available starting materials. researchgate.netnih.gov A common synthetic route commences with 2,5-diaminopyridine. researchgate.net The synthesis of the key building block, which incorporates the nitrophenoxy group, involves a four-step sequence starting from 5,5-diaminopyridine-3-ol. researchgate.netnih.govnih.gov

The key steps in a representative synthesis are:

Acetylation: The amino groups of the starting pyridine (B92270) derivative are protected, typically through acetylation.

Nitration: The pyridine ring undergoes nitration.

Nucleophilic Aromatic Substitution (SNAr): The crucial 4-nitrophenoxy ether linkage is formed by reacting an intermediate with p-chloronitrobenzene in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net

Deprotection/Reduction: The protecting groups are removed, and the nitro group on the pyridine ring is reduced to an amine, yielding a diamino-pyridine intermediate that is ready for cyclization. researchgate.net This sequence provides the necessary precursor for the subsequent formation of the imidazole (B134444) ring. researchgate.net

With the core imidazopyridine nucleus in hand, diversification is achieved by introducing various substituents at the 2-position of the imidazole ring. researchgate.net This is typically accomplished through a condensation reaction between the 5-(4-nitrophenoxy)pyridine-2,3-diamine intermediate and a diverse panel of substituted aromatic aldehydes. researchgate.netnih.govnih.gov The reaction is generally heated in a suitable solvent, often with a catalyst, to drive the cyclization and formation of the final imidazo[4,5-b]pyridine derivatives. researchgate.net This method allows for the systematic introduction of a wide array of functional groups, including nitro, halogen, methoxy, and alkyl groups, attached to a phenyl ring at the 2-position of the imidazopyridine scaffold. nih.govd-nb.info

Following the multi-step synthesis of the core structure and its subsequent reaction with various aldehydes, a library of 2-substituted 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine analogues has been produced. researchgate.netnih.gov Researchers have reported the synthesis of at least 23 novel derivatives using this strategy. researchgate.netnih.gov The final products are characterized by the presence of the 4-nitrophenoxy group at the 6-position and a substituted aryl group at the 2-position. nih.govd-nb.info The yields and physical properties, such as melting points, vary depending on the specific aromatic aldehyde used in the final step. nih.govd-nb.info

| Compound ID | Full Compound Name | Substituent at 2-position | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5f | 2-(2-Fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 2-Fluorophenyl | 43% | 137–139 |

| 5g | 2-(2,6-Dimethoxyphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 2,6-Dimethoxyphenyl | 46% | 128–130 |

| 5h | 6-(4-Nitrophenoxy)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | 4-Nitrophenyl | 26% | 164–166 |

| 5i | 6-(4-Nitrophenoxy)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine | 3-Nitrophenyl | 29% | 149–151 |

| 5l | 2-(4-Methylphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 4-Methylphenyl | 32% | 160–162 |

| 5u | 2-(3-Bromophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 3-Bromophenyl | 41% | 160–162 |

Introduction of Aromatic Aldehyde Substituents

Formation of Other Pyridine-Nitrophenoxy Conjugates

Beyond the fused imidazopyridine system, the 4-nitrophenyl and pyridine moieties can be conjugated through other chemical linkers. These alternative structures move away from the ether linkage found in this compound, exploring vinyl and methylene (B1212753) bridges to connect the two key aromatic rings.

Derivatives containing a vinyl linker, specifically of the (E)-stilbene type, can be synthesized through condensation reactions. A general method involves the reaction of a methyl-substituted pyridine, such as 2-methyl-3-phenyl-4Н-quinazolin-4-one, with a suitable aldehyde, in this case, 4-nitrobenzaldehyde. scirp.org The reaction can be promoted by heating in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) and a dehydrating agent such as acetic anhydride (B1165640). scirp.org This approach facilitates the formation of the carbon-carbon double bond that constitutes the vinyl bridge between the pyridine-containing core and the 4-nitrophenyl group, typically yielding the thermodynamically more stable trans or (E)-isomer. scirp.org

Analogues connected by a methylene (-CH₂-) bridge are commonly prepared via nucleophilic substitution reactions. nih.gov The synthesis of 4-(4-nitrobenzyl)pyridine (B86830) involves the reaction of a pyridine precursor with 4-nitrobenzyl bromide. nih.govphotochemcad.com This alkylation reaction connects the pyridine nitrogen or a carbon atom to the benzylic carbon of the 4-nitrobenzyl group. nih.gov Modern synthetic approaches may utilize solvent-free microwave conditions to prepare such derivatives, which can significantly shorten reaction times and improve yields. rsc.org For example, monomeric 4-nitrobenzyl-substituted pyridinium (B92312) bromide has been efficiently synthesized under these conditions. rsc.org

Synthesis of 4-[(4-nitrophenoxy)methyl]pyridine

The synthesis of 4-[(4-nitrophenoxy)methyl]pyridine can be achieved through a Williamson ether synthesis. This method involves the reaction of a deprotonated phenol (B47542) with an alkyl halide. In this specific synthesis, p-nitrophenol is reacted with 4-(chloromethyl)pyridine (B78701).

A plausible laboratory-scale synthesis would proceed as follows: p-nitrophenol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF), and a base, like sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide ion. Subsequently, 4-(chloromethyl)pyridine hydrochloride is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chloride by the phenoxide. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 4-[(4-nitrophenoxy)methyl]pyridine.

Table 1: Reactants for the Synthesis of 4-[(4-nitrophenoxy)methyl]pyridine

| Reactant | Role |

|---|---|

| p-Nitrophenol | Phenolic precursor |

| 4-(Chloromethyl)pyridine hydrochloride | Alkyl halide |

| Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Base |

| Dimethylformamide (DMF) | Solvent |

Synthesis of 2-Pyridinamine, 4-(2-methyl-4-nitrophenoxy)-

2-Pyridinamine, 4-(2-methyl-4-nitrophenoxy)- is a key intermediate in the synthesis of the tyrosine kinase inhibitor, Tucatinib. Its synthesis involves a nucleophilic aromatic substitution reaction.

The synthesis of 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine has been reported with characterization data confirming its structure. The 1H NMR spectrum in DMSO-d6 shows characteristic peaks at δ 8.29 (d, J = 2.6 Hz, 1H), 8.14 (dd, J = 8.9, 2.8 Hz, 1H), 7.88 (d, J = 5.8 Hz, 1H), 7.23 (d, J = 8.9 Hz, 1H), 6.21 (dd, J = 5.8, 2.2 Hz, 1H), 6.10 (s, 2H), 5.90 (d, J = 2.1 Hz, 1H), and 2.28 (s, 3H). The 13C NMR spectrum further supports the structure with signals at δ = 16.1, 95.1, 102.8, 120.9, 123.8, 127.2, 131.8, 144.2, 150.5, 158.5, 162.3, and 164.0. Mass spectrometry confirmed the molecular weight with an m/z of 246.1 [M + H]+.

Table 2: Spectroscopic Data for 2-Pyridinamine, 4-(2-methyl-4-nitrophenoxy)-

| Analysis | Data | Reference |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ = 8.29, 8.14, 7.88, 7.23, 6.21, 6.10, 5.90, 2.28 | |

| 13C NMR (100 MHz, DMSO-d6) | δ = 16.1, 95.1, 102.8, 120.9, 123.8, 127.2, 131.8, 144.2, 150.5, 158.5, 162.3, 164.0 | |

| Mass Spectrometry (ESI) | m/z = 246.1 [M + H]+ |

Synthesis of 3-(2-Fluoro-4-nitrophenoxy)pyridine

The synthesis of 3-(2-Fluoro-4-nitrophenoxy)pyridine typically involves a nucleophilic aromatic substitution reaction. This process generally includes the preparation of 2-fluoro-4-nitrophenol (B1220534), which is then coupled with a suitable pyridine derivative. evitachem.com

The synthesis requires careful control of reaction conditions, such as temperature and the choice of solvent, to achieve high yields and purity. evitachem.com Polar aprotic solvents are often employed to facilitate the nucleophilic substitution. evitachem.com For instance, the reaction might be carried out under reflux conditions. evitachem.com The presence of the fluoro and nitro groups on the phenoxy moiety significantly influences the compound's reactivity. evitachem.com

Table 3: General Steps for the Synthesis of 3-(2-Fluoro-4-nitrophenoxy)pyridine

| Step | Description |

|---|---|

| 1 | Preparation of 2-Fluoro-4-nitrophenol |

| 2 | Coupling reaction with a pyridine derivative |

Synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate

Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate is an important intermediate for certain small molecule inhibitors. A rapid and efficient synthesis method has been established, starting from picolinic acid and involving acylation and substitution reactions. google.com

The synthesis was optimized for better suitability in industrial production, focusing on shorter operation times, controllable temperatures, and good quality. The initial step involves the reaction of picolinic acid with thionyl chloride (SOCl2) in the presence of DMF, which is heated in an oil bath to 80°C to produce the acyl chloride intermediate. google.com This is followed by a reaction with ethanol (B145695) and triethylamine (B128534) in dichloromethane (B109758) (CH2Cl2). google.com The final step is the substitution reaction with 2-fluoro-4-nitrophenol and potassium iodide (KI) in chlorobenzene (B131634) as a solvent, heated in a 120°C oil bath for 5 hours. google.com After the reaction, the product is worked up and purified to yield a light yellow solid with a yield of 66.4%. google.com The structure of the final compound was confirmed by 1H NMR spectroscopy. google.com

Table 4: Synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate - Key Parameters

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Picolinic acid | google.com |

| Key Reactions | Acylation, Substitution | google.com |

| Reagents | SOCl2, DMF, Ethanol, Triethylamine, 2-fluoro-4-nitrophenol, KI | google.com |

| Solvent | Chlorobenzene | google.com |

| Reaction Temperature | 120°C (substitution step) | google.com |

| Reaction Time | 5 hours (substitution step) | google.com |

| Yield | 66.4% | google.com |

| Product Appearance | Light yellow solid | google.com |

Synthesis of 4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine

The synthesis of this radiotracer is designed for use as a potential hybrid PET-MRI imaging agent for monoamine oxidase-A (MAO-A). vulcanchem.com The synthesis involves a two-step process starting from the precursor, 4-(2-fluoro-4-nitrophenoxy)pyridine.

The first step is a carbon-11 (B1219553) N-methylation reaction in ethanol. vulcanchem.com This is followed by a reduction step using sodium borohydride (B1222165) to yield the desired radiotracer, 4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine. vulcanchem.com The entire synthesis, including the [11C]methylation and reduction steps, can be performed in an automated synthesis system. vulcanchem.com While the initial reported yields were low (1-2%), the process was not optimized. vulcanchem.com

Table 5: Synthesis of 4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine

| Step | Reaction | Reagents | Reference |

|---|---|---|---|

| 1 | Carbon-11 N-methylation | [11C]methyl iodide, Ethanol | vulcanchem.com |

| 2 | Reduction | Sodium borohydride | vulcanchem.com |

Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine

The synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine starts with 4-(3-phenylpropyl)pyridine (B1219276). The process involves a nitration reaction.

In a solution of pure acetic acid and 98% sulfuric acid, cooled to 5°C, 25 g of 4-(3-phenylpropyl)pyridine is slowly introduced. vulcanchem.com The resulting solution is then cooled to -15°C. A sulfonitric mixture, consisting of nitric acid and 98% sulfuric acid, is added drop by drop while maintaining the temperature below +10°C. vulcanchem.com The addition is completed over one hour. The yellow solution obtained is then poured into a water and ice mixture. The pH is adjusted to 11 with an aqueous potassium hydroxide (B78521) solution, and the mixture is extracted with ether. The combined ethereal phases are washed with water, dried over magnesium sulfate, and concentrated to yield 29.7 g of 4-[3-(4-nitrophenyl)propyl]pyridine. vulcanchem.com

Table 6: Reagents for the Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine

| Reagent | Purpose |

|---|---|

| 4-(3-Phenylpropyl)pyridine | Starting material |

| Acetic acid | Solvent |

| Sulfuric acid (98%) | Solvent and catalyst |

| Nitric acid | Nitrating agent |

| Potassium hydroxide | Base for pH adjustment |

| Ether | Extraction solvent |

| Magnesium sulfate | Drying agent |

Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been designed and synthesized. nih.gov The synthetic route initially aimed for a Williamson ether reaction between 3-fluoro-4-nitrophenol (B151681) and chloroacetic acid to form the key intermediate, 2-(3-fluoro-4-nitrophenoxy)-acetic acid. However, this direct approach was not successful under standard conditions. nih.gov

An alternative, successful two-step synthesis was developed. The first step involves the reaction of 3-fluoro-4-nitrophenol with ethyl chloroacetate (B1199739) in the presence of a base to form ethyl 2-(3-fluoro-4-nitrophenoxy)acetate. This is followed by hydrolysis of the ester to yield the carboxylic acid intermediate. Finally, the intermediate is condensed with various substituted anilines to produce the target N-phenylacetamide derivatives. For example, the synthesis of N-(3-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide resulted in a pale yellow solid with a total yield of 48.7% over the two steps. nih.gov The structures of the synthesized compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS. nih.gov

Table 7: Characterization Data for N-(3-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide

| Analysis | Data | Reference |

|---|---|---|

| Appearance | Pale yellow solid | nih.gov |

| Total Yield | 48.7% | nih.gov |

| 1H-NMR (DMSO-d6) | δ 10.39, 8.19, 7.82, 7.50, 7.37, 7.27, 7.16, 7.05, 4.95 | nih.gov |

| 13C-NMR (DMSO-d6) | δ 165.98, 164.05, 158.05, 155.45, 139.95, 133.36, 130.80, 128.29, 123.79, 119.24, 111.94, 104.66, 67.68 | nih.gov |

| HRMS (TOF) m/z | calcd. for C14H10ClFN2O4 [M+Na+]: 347.0221, found: 347.0221 | nih.gov |

Synthesis of 4-(4-nitrophenyl)-2,6-diphenylpyridine (B1633931)

The synthesis of 2,4,6-triarylpyridines, such as 4-(4-nitrophenyl)-2,6-diphenylpyridine, can be achieved through several established methods, most notably via condensation reactions. One of the primary routes is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones with an ammonia (B1221849) source. wikipedia.org

In a typical procedure for synthesizing 4-(4-nitrophenyl)-2,6-diphenylpyridine, two equivalents of a ketone (acetophenone) are reacted with one equivalent of an aldehyde (4-nitrobenzaldehyde) and a nitrogen donor. scirp.orggoogle.com Ammonium (B1175870) acetate is commonly used as the nitrogen source, and the reaction is often carried out in a solvent like glacial acetic acid under reflux conditions. google.com

The reaction proceeds through a series of aldol (B89426) condensations and Michael additions, ultimately leading to the formation of the pyridine ring. The use of a solid acid catalyst, such as Montmorillonite K10 clay, under solvent-free conditions has been shown to be a mild, efficient, and environmentally friendly approach, producing the desired trisubstituted pyridine with high selectivity. scirp.orgsemanticscholar.org Microwave-assisted synthesis has also been employed to accelerate the reaction, providing a rapid and efficient route to these compounds. researchgate.netnih.gov Characterization data for the resulting 4-(4-nitrophenyl)-2,6-diphenylpyridine confirms its structure, with a reported melting point in the range of 203–205 °C. scirp.orgsemanticscholar.orgscribd.com

Table 1: Reactants for the Synthesis of 4-(4-nitrophenyl)-2,6-diphenylpyridine

| Role | Chemical Compound |

|---|---|

| Phenyl Group Source (C2, C6) | Acetophenone |

| 4-Nitrophenyl Group Source (C4) | 4-Nitrobenzaldehyde |

| Nitrogen Source | Ammonium Acetate |

Polymer Synthesis Involving this compound Derivatives

Derivatives containing the 4-nitrophenoxy moiety are crucial intermediates in the synthesis of high-performance pyridine-containing polyimides. These polymers are known for their excellent thermal stability, solubility, and mechanical properties, making them suitable for applications in aerospace and microelectronics. sci-hub.se

Preparation of Diamine Monomers for Polymerization

The synthesis of pyridine-containing polyimides begins with the preparation of aromatic diamine monomers. This is a multi-step process that often starts with the synthesis of a dinitro precursor containing a central pyridine ring flanked by nitrophenoxy groups. sci-hub.setandfonline.com

A key example is the synthesis of 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP). sci-hub.se The process begins with the synthesis of an intermediate, 4-(4-nitrophenoxy)-acetophenone (NPAP), via a nucleophilic substitution reaction. sci-hub.se Subsequently, the dinitro compound, 4-phenyl-2,6-bis[4-(4-nitrophenoxy)phenyl]-pyridine (PNPP), is prepared through a modified Chichibabin reaction, which condenses benzaldehyde (B42025) and the NPAP intermediate. sci-hub.se

The final step is the reduction of the dinitro compound (PNPP) to the corresponding diamine monomer (PAPP). This reduction is typically carried out in high yield using hydrazine (B178648) monohydrate as the reducing agent and a palladium on carbon (Pd/C) catalyst in an ethanol solvent. sci-hub.setandfonline.comnih.gov A similar strategy is used to prepare other fluorinated or substituted diamine monomers, highlighting the versatility of this approach. tandfonline.comnih.gov

Table 2: Synthesis Steps for a Pyridine-Containing Diamine Monomer (PAPP)

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 4-hydroxyacetophenone, p-chloronitrobenzene, K₂CO₃ | 4-(4-nitrophenoxy)-acetophenone (NPAP) |

| 2 | Modified Chichibabin Reaction | Benzaldehyde, NPAP, Ammonium Acetate | 4-phenyl-2,6-bis[4-(4-nitrophenoxy)phenyl]-pyridine (PNPP) |

| 3 | Catalytic Reduction | PNPP, Hydrazine Monohydrate, Pd/C | 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP) |

Synthesis of Pyridine-Containing Polyimides

With the aromatic diamine monomer in hand, a series of pyridine-containing polyimides can be synthesized through polycondensation with various commercially available aromatic dianhydrides. researchgate.netnih.gov The polymerization is typically conducted via a conventional two-step method. sci-hub.setandfonline.com

In the first step, the diamine monomer is reacted with an equimolar amount of a dianhydride (such as PMDA, ODPA, BTDA, or 6FDA) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature. sci-hub.setandfonline.com This ring-opening polyaddition reaction proceeds for several hours under a nitrogen atmosphere to form a viscous poly(amic acid) (PAA) solution. sci-hub.senih.gov

The second step is imidization, where the PAA is converted into the final polyimide. This can be achieved either by thermal treatment or chemical imidization. Thermal imidization involves heating the PAA solution in stages to temperatures up to 300°C to facilitate cyclodehydration. nih.govresearchgate.net Chemical imidization can be performed at ambient temperature by adding a mixture of acetic anhydride and pyridine to the PAA solution. sci-hub.se The resulting polyimides often exhibit excellent solubility in common organic solvents, high thermal stability with glass transition temperatures (Tg) exceeding 268°C, and strong mechanical properties, making them suitable for producing flexible and durable films. sci-hub.se

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(4-Nitrophenoxy)pyridine, offering precise insights into the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments in its two aromatic rings. The protons on the pyridine (B92270) ring and the nitrophenyl ring exhibit predictable chemical shifts and coupling patterns.

The pyridine ring protons typically appear as two distinct multiplets. The protons at the 2- and 6-positions (α to the nitrogen) are deshielded by the electronegative nitrogen atom and are expected to resonate downfield. The protons at the 3- and 5-positions (β to the nitrogen) resonate at a slightly higher field.

The protons of the 4-nitrophenoxy group also show a characteristic pattern. Due to the strong electron-withdrawing nature of the nitro group, the protons ortho to this group (at the 3- and 5-positions of the phenoxy ring) are significantly deshielded and appear as a doublet downfield. The protons meta to the nitro group (at the 2- and 6-positions of the phenoxy ring) are less affected and appear as a doublet at a relatively upfield position.

In a related series of compounds, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, the protons of the 4-nitrophenoxy moiety consistently show two doublets. For instance, in one such derivative, the protons ortho and meta to the nitro group appear as doublets at approximately 8.1 ppm and 7.3 ppm, respectively, in DMSO-d₆. d-nb.info This provides a reliable reference for the expected shifts in this compound.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.5 - 8.7 | Doublet (d) |

| Pyridine H-3, H-5 | ~7.0 - 7.2 | Doublet (d) |

| Nitrophenyl H-2', H-6' | ~7.1 - 7.4 | Doublet (d) |

| Nitrophenyl H-3', H-5' | ~8.2 - 8.4 | Doublet (d) |

Note: Expected values are based on analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the structure of this compound by detailing the chemical environment of each carbon atom. The spectrum will show distinct signals for the four unique carbons of the pyridine ring and the four unique carbons of the nitrophenoxy group.

The carbon atom attached to the nitro group (C-4' of the phenoxy ring) and the carbon attached to the ether oxygen on the pyridine ring (C-4) are expected to be the most downfield signals in their respective rings. In studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, the carbon signals of the 4-nitrophenoxy group were observed with the nitro-bearing carbon around 140.4 ppm and the ether-linked carbon around 156.0 ppm. d-nb.info The other aromatic carbons appear in the typical range of 100-150 ppm. d-nb.info

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~150 - 152 |

| Pyridine C-3, C-5 | ~110 - 112 |

| Pyridine C-4 | ~163 - 165 |

| Nitrophenyl C-1' | ~159 - 161 |

| Nitrophenyl C-2', C-6' | ~118 - 120 |

| Nitrophenyl C-3', C-5' | ~125 - 127 |

| Nitrophenyl C-4' | ~142 - 144 |

Note: Expected values are based on analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum is characterized by distinct absorption bands corresponding to the nitro group and the diaryl ether linkage.

Identification of Nitro Group Vibrations

The nitro (NO₂) group gives rise to two prominent and characteristic stretching vibrations in the IR spectrum. mdpi.com These are the asymmetric and symmetric stretches of the N-O bonds. For aromatic nitro compounds, these bands are typically strong and appear in well-defined regions. jocpr.comnih.gov

Asymmetric N-O Stretch: A strong absorption band is expected in the range of 1550–1475 cm⁻¹. nih.gov In various 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, this band was observed between 1510 cm⁻¹ and 1330 cm⁻¹. d-nb.info

Symmetric N-O Stretch: A second strong band, corresponding to the symmetric stretch, is typically found between 1360–1290 cm⁻¹. nih.gov

The presence of these two intense absorptions provides strong evidence for the existence of the nitro group in the molecule. mdpi.com

Characterization of Ether Linkages

The diaryl ether linkage (Ar-O-Ar) in this compound is characterized by a C-O-C stretching vibration. This typically results in a strong absorption band in the fingerprint region of the IR spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹. nih.gov For phenyl alkyl ethers, two distinct stretching bands are often observed around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). spectrabase.com In various related phenoxypyridine derivatives, the C-O ether stretch is consistently identified in the 1120 cm⁻¹ to 1280 cm⁻¹ range. d-nb.info The specific position of this band can confirm the presence of the ether bond connecting the two aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Diaryl Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Diaryl Ether (C-O-C) | Symmetric Stretch | ~1150 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound.

For this compound, the molecular formula is C₁₁H₈N₂O₃. The molecular weight of this compound is approximately 216.19 g/mol . Related structures, such as this compound-2-carboxylic acid and 4-[(4-nitrophenoxy)methyl]pyridine, have molecular weights of 260.2 g/mol and 230.22 g/mol , respectively. chemscene.com Another similar compound, 4-(4-Nitrophenyl)pyridine, has a molecular weight of 200.19 g/mol . chemscene.com

Mass spectral fragmentation patterns are crucial for confirming the structure of a compound. In studies of similar pyridine derivatives, fragmentation often occurs through the loss of neutral groups. For instance, in C-4-substituted 1,4-dihydropyridines, fragmentation pathways involve the loss of specific substituents, leading to the formation of a pyridine or 1,4-dihydropyridine (B1200194) nucleus. researchgate.net High-resolution mass spectrometry (HRMS) has been effectively used to confirm the structures of various pyridine derivatives, providing precise mass-to-charge ratios that correspond to the calculated molecular formulas. acs.org For example, the TOF MS ES+ (m/z) for a pyridineamide derivative was found to be 457.1986, closely matching the calculated value of 457.1988 for [M+H]⁺. mdpi.com

X-ray Diffraction (XRD) Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystal, confirming the molecular structure and revealing details about the crystal packing.

Single crystal X-ray diffraction is the gold standard for absolute structure determination. For numerous pyridine derivatives, this technique has been employed to elucidate their solid-state structures. bohrium.comjyu.fi For instance, the crystal structure of 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine was determined, revealing a dihedral angle of 72.4 (3)° between the aromatic rings. iucr.org Similarly, the structures of novel imidazo[4,5-b]pyridine derivatives have been confirmed by single crystal X-ray diffraction, providing detailed information on their molecular geometry. uctm.edu The data collection for such studies is often performed at low temperatures, such as 150 K, to minimize thermal vibrations and obtain higher quality data. uctm.edu

The analysis of diffraction data allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. Many pyridine derivatives have been found to crystallize in common crystal systems like monoclinic and orthorhombic. For example, a novel azo Schiff base compound containing a nitrophenoxy moiety crystallized in the monoclinic system with the space group P 1 2₁/c 1. bohrium.com Similarly, two 2-aminopyridine (B139424) derivatives were found to crystallize in the monoclinic system with the space group P 2₁/c. jyu.fi Another example, 2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, crystallizes in the orthorhombic crystal system with the space group Pbca. acs.org The unit cell parameters for this compound were determined to be a = 14.583(3) Å, b = 9.3773(19) Å, and c = 24.386(4) Å, with all angles being 90°. acs.org

Single Crystal X-ray Diffraction for Structural Confirmation

UV-Visible Spectroscopy

UV-Visible spectroscopy is utilized to study the electronic transitions within a molecule, which can be influenced by factors such as pH.

The absorption spectrum of this compound and related compounds can be significantly affected by the pH of the solution. For instance, 4-nitrophenol (B140041) (4-NP) exhibits a characteristic absorption spectrum that changes upon deprotonation in a basic medium to form the 4-nitrophenoxide ion. researchgate.net The 4-nitrophenoxide ion shows a strong absorption peak at around 400 nm. researchgate.net This pH-dependent shift in absorption is due to the change in the electronic structure of the chromophore. As the pH of a solution containing a compound like potassium hydrogen phthalate (B1215562) increases, the absorbance can decrease, and a red shift may be observed, followed by a blue shift at higher pH values. mdpi.com The polarity of the solvent, which can be altered by pH changes, influences the energy of the electronic transitions, leading to these spectral shifts. mdpi.com

Reactivity and Reaction Mechanisms

Mechanistic Investigations of Reactions Involving 4-(4-Nitrophenoxy)pyridine Scaffolds

The presence of a pyridine (B92270) ring and a nitrophenoxy group in this compound creates a molecule with distinct electronic properties that influence its reactivity. The electron-withdrawing nature of the nitro group and the pyridine ring plays a crucial role in the mechanistic pathways of its reactions.

Nucleophilic substitution reactions involving pyridine derivatives are fundamental in organic synthesis. In the case of substrates containing a pyridine moiety, the reaction mechanism can proceed through either a stepwise pathway, involving a tetrahedral intermediate, or a concerted pathway. The specific mechanism is often influenced by the basicity of the nucleophile and the nature of the leaving group. ugent.beacs.orgsapub.org

Kinetic studies on the pyridinolysis of various esters have shown that the Brønsted-type plots, which correlate the reaction rate with the pKa of the pyridine nucleophile, can be linear or biphasic. acs.orgresearchgate.net A linear plot often suggests a single, rate-determining step, whereas a biphasic plot, with a change in the slope (β value), indicates a change in the rate-determining step. acs.orgresearchgate.net For instance, in the reaction of thiophenyl 4-nitrobenzoates with pyridines, a curved Brønsted plot was observed, suggesting a shift in the rate-determining step from the breakdown of the tetrahedral intermediate for weakly basic pyridines to its formation for strongly basic pyridines. acs.org This change is also supported by the variation in the cross-interaction constant (ρXZ). acs.org

Theoretical studies using computational methods have further elucidated the mechanisms of nucleophilic substitution on carbonyl systems involving pyridines. ugent.be These studies help in understanding the substituent effects on the transition states and intermediates. ugent.be The stability of any intermediate, such as a Meisenheimer-like complex, is a key factor in determining whether the reaction is stepwise or concerted. acs.org For example, the reaction of 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine with phenolate (B1203915) ions was found to proceed through a single transition state, as evidenced by a linear Brønsted-type equation. acs.org

The synthesis of various derivatives often involves nucleophilic substitution. For instance, the nitro group in this compound-2-carboxylic acid can be displaced by other nucleophiles. Similarly, the synthesis of 4-(4-nitrophenoxy)-N,N-bis(pyridin-4-ylmethyl)aniline proceeds via an SN2 mechanism. researchgate.net

The hydrolysis of compounds containing a 4-nitrophenoxy group is a well-studied reaction. The 4-nitrophenoxide ion is a good leaving group, facilitating these reactions. Kinetic studies of the hydrolysis of related compounds, such as 4-nitrophenyl benzoate (B1203000) and phenyl and 4-nitrophenyl chlorothionoformates, provide insights into the potential hydrolysis mechanisms of this compound. researchgate.netacs.orgnih.gov

In the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates in water, two consecutive reactions are observed: the formation of a 1-(aryloxythiocarbonyl)pyridinium cation, followed by its decomposition. acs.orgnih.gov The first step is typically rate-determining. acs.orgnih.gov The Brønsted-type plots for these reactions are linear, with small β values, which is consistent with a stepwise mechanism where the formation of a tetrahedral intermediate is the rate-determining step. acs.orgnih.gov

The hydrolysis of these intermediates is often catalyzed by pyridine itself. acs.orgnih.gov The pH of the solution can also play a significant role in the hydrolysis kinetics. For instance, the electron-withdrawing nitro group in this compound-2-carboxylic acid enhances its stability at a pH below 5 by reducing the basicity of the pyridine ring.

Catalytic constants for the hydrolysis of p-nitrophenyl acetate (B1210297) have been determined with various catalysts, including substituted pyridines. cdnsciencepub.com These studies indicate that there isn't a simple correlation between catalytic efficiency and the pKa or nucleophilicity of the catalyst. cdnsciencepub.com

Studies on Nucleophilic Substitution Reactions

Reductive Functionalization of Nitro Compounds

The reduction of nitro compounds is a key transformation in organic synthesis, leading to the formation of amines and other nitrogen-containing functionalities. The nitro group in this compound can be reduced to an amino group, significantly altering the compound's properties and reactivity.

The reduction of nitroarenes can be achieved using various catalytic systems. Iron complexes, such as iron(salen), have been shown to be effective catalysts for the reduction of nitro compounds at room temperature. acs.orgcardiff.ac.uk These reactions often proceed through the formation of a nitroso intermediate. acs.org The choice of reducing agent, such as pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H3SiPh), can influence the chemoselectivity of the reduction, allowing for the preservation of other functional groups like carbonyls. acs.orgcardiff.ac.uk

The electrochemical reduction of nitrophenyl derivatives has also been extensively studied. uchile.cl In aqueous media, the electrochemical reduction of 4-(nitrophenyl) substituted 1,4-dihydropyridines typically involves a single 4-electron step to produce the corresponding hydroxylamine (B1172632) derivative. uchile.cl

The activation of pyridinium (B92312) salts with electron-withdrawing groups can facilitate reductive functionalization reactions. For example, an iridium-catalyzed reductive hydroxymethylation of 4-heteroarylpyridines has been developed. nih.gov

Nitroso compounds are often key intermediates in the reduction of nitro compounds. acs.orgnih.gov In the iron-catalyzed reduction of nitrobenzene, monitoring the reaction reveals the transient formation of nitrosobenzene. acs.org This intermediate is typically short-lived and does not accumulate during the reaction. acs.org The reduction of the nitroso intermediate to the final amine product is a subsequent step in the catalytic cycle. acs.org

The electrochemical reduction of nitrosoaromatic compounds has also been investigated. uchile.cl Nitroso compounds are generally reduced at more positive potentials compared to their corresponding nitro counterparts. uchile.clresearchgate.net The electrochemical reduction of C-4 nitrosophenyl 1,4-dihydropyridines in aprotic media leads to the formation of nitroso radical anions, which can be characterized by techniques like electron spin resonance (ESR) spectroscopy. uchile.cl These radical anions can undergo further reactions, such as dimerization. uchile.cl

The formation of nitroso intermediates is also observed in the photochemical degradation of some nitro-containing compounds. uchile.cl

Catalyzed Reductions and Intermediate Formation

Photochemical Degradation Studies

The photochemical stability of pyridine derivatives is an important consideration, especially for compounds with potential applications in materials science or medicine. The presence of a nitrophenyl group can influence the photochemical degradation pathway.

Studies on the photochemical degradation of various 1,4-dihydropyridine (B1200194) drugs, many of which contain a nitrophenyl group, have shown that a common degradation pathway is the oxidation of the dihydropyridine (B1217469) ring to the corresponding pyridine derivative. innovareacademics.in This process often leads to a loss of therapeutic activity. innovareacademics.in

For some nitrophenyl-containing compounds, photochemical degradation can lead to the formation of a nitroso derivative as a photoproduct. nih.govcapes.gov.br For instance, the irradiation of nifedipine (B1678770), which has a 2-nitrophenyl group, can yield its 2-nitrosophenyl analog. nih.govcapes.gov.br The specific photoproducts can depend on the irradiation wavelength. capes.gov.br

The photocatalytic degradation of pyridine itself has been studied using catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.net These studies aim to understand the degradation mechanism and identify intermediate products. researchgate.net The presence of a 4-nitrophenoxy group in this compound would likely influence its photocatalytic degradation behavior.

Quantum Yield Determinations

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. In the context of nitrophenyl compounds, the quantum yield of photolysis or "uncaging" is a critical parameter. For instance, the photolysis of nitrobenzyl compounds often proceeds through the formation of an aci-nitro intermediate. uni-konstanz.de The efficiency of the subsequent release of a protected group can be influenced by factors such as solvent and the nature of the leaving group. uni-konstanz.de

Table 1: Representative Quantum Yields for Related Nitrophenyl Compounds

| Compound/Class | Quantum Yield (Φ) | Conditions/Notes | Source |

| 2-(4-Nitrophenyl)benzofuran-caged benzoate | 0.09 | In DMSO, for uncaging | rsc.org |

| 2-(2-Nitrophenyl)ethyl derivatives | 0.39 - 0.48 | For release of carboxylate leaving groups | uni-konstanz.de |

| Caged fluorescent substrate | 0.06 | For photolytic conversion | acs.org |

Photooxidation Processes

Photooxidation is a common reaction pathway for dihydropyridine derivatives, which are often precursors or related structures to pyridines. Irradiation of 1,4-dihydropyridines can lead to the formation of the corresponding aromatic pyridine derivatives as photooxidation products. mdpi.com This process typically involves the loss of hydrogen and aromatization of the dihydropyridine ring.

For example, the photooxidation of 1,2-dihydropyridines can be carried out in the presence of a photocatalyst like tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) and molecular oxygen. rsc.org In such a system, irradiation with visible light excites the catalyst, which then initiates the oxidation process, converting the dihydropyridine into its corresponding aromatic pyridine derivative. rsc.org Similarly, irradiation of 1,4-dihydropyridines in the presence of N-substituted maleimides has been shown to yield 3,5-dibenzoyl-4-aryl-pyridine derivatives as the photooxidized products alongside other photoproducts. mdpi.com The stability of some dihydropyridine systems is limited due to their propensity for photooxidation.

Catalysis in the Synthesis of Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of derivatives based on the this compound structure. Various catalytic systems, including clay, amine, and chiral catalysts, have been developed to facilitate these transformations.

Application of Clay Catalysts

Clay catalysts, such as Montmorillonite K10 and Bentonite (B74815), have emerged as highly effective, environmentally friendly solid acid catalysts for organic synthesis. ijpsjournal.comscirp.orgnih.gov These materials offer significant advantages, including low cost, non-corrosiveness, thermal stability, ease of handling, and recyclability. ijpsjournal.comscirp.org

Montmorillonite K10 has proven to be an efficient catalyst for the one-pot synthesis of 2,4,6-trisubstituted pyridines via the condensation of aromatic aldehydes, ketones, and ammonium (B1175870) acetate. scirp.orgresearchgate.net This method is notable for its high yields (up to 97%), short reaction times, and often solvent-free conditions, which aligns with the principles of green chemistry. scirp.orgresearchgate.net The catalyst can be easily recovered and reused for several cycles without a significant loss of activity. researchgate.net Similarly, titanium(IV)-modified bentonite clay has been used as a natural-based nano-catalyst for the synthesis of complex heterocyclic derivatives from nitrophenyl-containing starting materials. nih.gov

Table 2: Advantages of Clay Catalysts in Pyridine Synthesis

| Feature | Description | Source(s) |

| Eco-Friendly | Natural, non-toxic, and less harmful to the environment compared to synthetic catalysts. | ijpsjournal.comnih.gov |

| Cost-Effective | Inexpensive and readily available materials. | ijpsjournal.comheteroletters.org |

| High Efficiency | Promotes reactions with high selectivity and excellent yields under mild conditions. | scirp.orgresearchgate.net |

| Reusability | Can be easily separated from the reaction mixture and reused multiple times. | scirp.orgresearchgate.net |

| Versatility | Effective for a wide range of organic reactions including condensations, alkylations, and esterifications. | ijpsjournal.comscirp.org |

Influence of Amine Catalysts

Amine catalysts, particularly nucleophilic pyridine derivatives, are fundamental in promoting various organic transformations. 4-(Dimethylamino)pyridine (DMAP) is a classic example of a hypernucleophilic catalyst widely used in acyl transfer reactions. rsc.orgacs.org Its enhanced nucleophilicity, derived from the electron-donating dimethylamino group at the 4-position of the pyridine ring, allows it to react with acylating agents (like anhydrides) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol), regenerating the catalyst and yielding the acylated product. Other related structures, such as 4-pyrrolidino pyridine, are also utilized in synthetic chemistry. mdpi.com

Chiral Catalysis

The synthesis of enantiomerically pure or enriched compounds is a central goal of modern organic chemistry, and chiral catalysis is the most powerful tool to achieve this. In the context of pyridine derivatives, chiral catalysts are employed to control the stereochemical outcome of reactions.

One prominent strategy involves the use of chiral DMAP analogues or their N-oxides as nucleophilic organocatalysts. acs.org Rationally designed chiral 4-aryl-pyridine-N-oxides have been successfully applied as acyl transfer catalysts in the dynamic kinetic resolution (DKR) of azoles, aldehydes, and anhydrides. These catalysts can produce the desired products in high yields and with excellent enantioselectivity (e.g., 99% ee). acs.org

Another powerful approach is the catalytic stereoselective dearomatization of pyridines. For instance, the combination of a copper catalyst (CuBr·SMe₂) with a chiral bisphosphine ligand, such as (R,R)-Ph-BPE, enables the highly enantioselective addition of Grignard reagents to N-acylpyridinium salts. mdpi.com This method allows for the synthesis of chiral 1,2-dihydropyridines with high regioselectivity and excellent enantiomeric excess. mdpi.com

Table 3: Examples of Chiral Catalysis in Pyridine Derivative Synthesis

| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) | Source |

| Chiral 4-Aryl-Pyridine-N-Oxide | Acylative Dynamic Kinetic Resolution | Tetrazole hemiaminal esters | 99% | acs.org |

| CuBr·SMe₂ / (R,R)-Ph-BPE | Asymmetric Dearomatization | Chiral 1,2-Dihydropyridines | 99% | mdpi.com |

| Chiral Primary Amine / Mandelic Acid | Dearomative Formal [4+2] Cycloaddition | Azaspiro[5.5]undecane derivatives | 95% | mdpi.com |

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as a derivative of 4-(4-Nitrophenoxy)pyridine, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations have been successfully employed to predict the binding modes and affinities of various derivatives of this compound with their respective biological targets. For instance, in a study of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as potential antitubercular agents, molecular docking was used to understand their interaction with the DprE1 enzyme, a crucial target in Mycobacterium tuberculosis. researchgate.netnih.govnih.gov The computational studies showed promising interactions with various residues, yielding good scores and identifying potent analogues. researchgate.netnih.govnih.gov

Similarly, in the context of anti-inflammatory drug development, the derivative 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol exhibited significant binding interactions at the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) receptor proteins. ashdin.com These findings, obtained through Auto-Dock Vina software, suggested its potential as a lead candidate for developing effective anti-inflammatory drugs. ashdin.com

The binding affinities of these compounds are often quantified by docking scores, which represent the binding energy in kcal/mol. For example, in a study of thiazole (B1198619) clubbed pyridine (B92270) scaffolds as potential COVID-19 inhibitors, docking scores ranged from -5.8 to -8.6 kcal/mol against the SARS-CoV-2 main protease (Mpro). mdpi.com A higher negative value typically indicates a stronger binding affinity. mdpi.com

The analysis of drug-receptor interactions provides a detailed picture of the specific forces that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the case of the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives targeting the DprE1 enzyme, computational studies revealed promising interactions with the enzyme's residues. researchgate.netnih.gov For benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives targeting the 5-HT1A serotonin (B10506) receptor, molecular docking highlighted the importance of a hydrogen bond between the protonated nitrogen of the piperazine (B1678402) ring and the D116 residue of the receptor. mdpi.com

The table below summarizes the key interactions observed in various studies involving derivatives containing the 4-nitrophenoxy pyridine moiety.

| Compound/Derivative Class | Target Protein/Receptor | Key Interacting Residues | Type of Interaction | Reference |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | DprE1 enzyme | Not specified | Promising interactions with good scores | researchgate.net |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-1 and COX-2 | Active site regions | Significant binding interaction | ashdin.com |

| Thiazole clubbed pyridine scaffolds | SARS-CoV-2 main protease (Mpro) | H-acceptor, H-donor, hydrophobic residues | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives | 5-HT1A serotonin receptor | D116 | Hydrogen bond | mdpi.com |

Prediction of Binding Modes and Affinities

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure, reactivity, and energetic properties of molecules like this compound. These calculations are based on the principles of quantum mechanics.

Hirshfeld surface analysis, a tool derived from quantum chemical calculations, is used to investigate intermolecular interactions within a crystal structure. jyu.fi This analysis helps in understanding how molecules pack together and the nature of the forces holding them, such as hydrogen bonds. jyu.fi For instance, in a study of a pyridine 4-carboxamide complex, Hirshfeld surface analysis was used to determine the intermolecular interactions. researchgate.net The analysis of CH–O interactions between pyridine and water molecules has shown that bifurcated interactions are energetically more favorable than linear ones. rsc.org

Quantum chemical calculations can be used to compute the energies of intermolecular interactions. researchgate.net For example, the interaction energies for linear CH–O interactions between water and pyridine have been calculated at the MP2/cc-pVQZ level. rsc.org The calculated energies for ortho, meta, and para C–H groups were -1.24, -1.94, and -1.97 kcal mol−1 respectively, while bifurcated interactions showed even lower (more favorable) energies. rsc.org These calculations are crucial for understanding the stability of molecular complexes in different environments. researchgate.net

Density Functional Theory (DFT) calculations are a powerful tool for investigating the thermodynamics and kinetics of chemical reactions. rsc.org These calculations can provide insights into reaction mechanisms, activation barriers, and the stability of intermediates and products. rsc.org For example, DFT calculations have been used to explore the reaction mechanism for the full hydrogenation of 2-phenyl-6-methyl-pyridine catalyzed by a Lewis acid. rsc.org The study revealed a multi-stage pathway and identified the rate-limiting step, providing a detailed understanding of the reaction's progress. rsc.org

In another study, the thermodynamics of bioconjugation reactions involving phenyl-based esters were investigated. mdpi.com The calculations showed that the free energy of reaction for p-nitrophenyl esters with amines is comparable to that of thioesters, providing valuable information for designing bioconjugation strategies. mdpi.com

Calculation of Interaction Energies

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are cornerstone techniques in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Research on derivatives of the this compound scaffold has utilized these computational methods to discover novel therapeutic agents. For instance, a ligand-based drug design approach was employed for a series of 23 novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. d-nb.infonih.gov In this type of study, a pharmacophore model is developed based on the structures of known active compounds. This model is then used as a 3D query to search virtual databases, such as the Asinex database, for molecules with a similar arrangement of features. researchgate.net This process, known as virtual screening, can filter millions of compounds down to a manageable number of "hits" with a high probability of being active. researchgate.netnih.gov

The identified hits serve as lead compounds for the design of new molecules with potentially enhanced activity. researchgate.net For the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine series, this approach successfully identified several potent antitubercular agents. nih.govresearchgate.net Computational docking studies, a form of virtual screening, were then used to predict how these compounds might bind to their target protein, in this case, the enzyme Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. researchgate.netresearchgate.net These docking studies revealed promising interactions, including hydrogen bonds and hydrophobic interactions, providing a rationale for the observed biological activity and guiding further optimization. d-nb.inforesearchgate.net

ADMET Predictions for Drug-Likeness

A promising drug candidate must not only be active against its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is a critical step in the early stages of drug development, helping to identify compounds that are likely to fail in later clinical trials due to poor pharmacokinetics or toxicity.